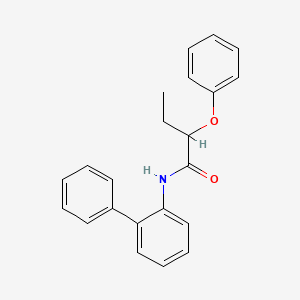
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide
Übersicht
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide, also known as LUF6000, is a novel small molecule that has been developed as a potential anticancer agent. It belongs to the class of compounds known as phenylpropanoids and has been shown to have promising activity against a variety of cancer cell lines in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cell growth and division. It has also been shown to disrupt the cell cycle and induce DNA damage, which can lead to apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of certain signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway. It has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide as an experimental anticancer agent is its potent cytotoxic activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of action of anticancer drugs and for identifying potential targets for drug development. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide. One area of interest is the development of more potent analogs of the compound that could be used as anticancer agents. Another area of interest is the investigation of the mechanisms of action of this compound in more detail, which could lead to the identification of novel targets for drug development. Additionally, there is potential for the use of this compound in combination with other anticancer agents to enhance their activity and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that it has potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of action for many anticancer drugs.
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-10(24-12-6-4-5-11(18)7-12)17(21)20-14-8-13(19)15(22-2)9-16(14)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXANSDZHLSWPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2-{[2-(4-nitrophenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4074199.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074215.png)
![2-[(diphenylacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B4074220.png)
![3-(4-tert-butylphenyl)-5-[(4-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4074227.png)
![N-[({4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4074230.png)
![1-[4-(4-ethoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4074238.png)
![2-({[4-(2,5-dimethylphenyl)-1-piperazinyl]acetyl}amino)-N-(2-fluorophenyl)-5-nitrobenzamide](/img/structure/B4074244.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074248.png)
![N-(3-methoxyphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074256.png)
![3-hydroxy-5,7-dimethyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4074259.png)
![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)

![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)